Nitro 2-chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitro 2-chloroacetate is an organic compound that features both nitro and chloro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nitro 2-chloroacetate can be synthesized through the reaction of chloroacetic acid with sodium nitrite in an aqueous solution. The reaction proceeds as follows: [ \text{ClCH}_2\text{COOH} + \text{NaNO}_2 \rightarrow \text{ClCH}_2\text{COONa} + \text{HNO}_2 ] This reaction typically requires controlled temperatures to ensure the proper formation of the nitro compound .
Industrial Production Methods
Industrial production of this compound often involves the chlorination of acetic acid, followed by nitration. The chlorination step is catalyzed by acetic anhydride, and the nitration is carried out using nitric acid .
Analyse Chemischer Reaktionen
Types of Reactions
Nitro 2-chloroacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroacetic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloro group can be substituted by other nucleophiles, such as hydroxide ions, to form hydroxyacetic acid derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide.
Major Products
Oxidation: Nitroacetic acid.
Reduction: Amino 2-chloroacetate.
Substitution: Hydroxyacetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Nitro 2-chloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro and chloro functionalities into molecules.
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of various chemicals and materials.
Wirkmechanismus
The mechanism by which nitro 2-chloroacetate exerts its effects involves the interaction of its nitro and chloro groups with molecular targets. The nitro group can undergo redox reactions, while the chloro group can participate in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitromethane: Similar in having a nitro group but lacks the chloro functionality.
Chloroacetic acid: Similar in having a chloro group but lacks the nitro functionality.
Nitroacetic acid: Contains both nitro and carboxyl groups but lacks the chloro group.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups .
Eigenschaften
CAS-Nummer |
107616-70-6 |
---|---|
Molekularformel |
C2H2ClNO4 |
Molekulargewicht |
139.49 g/mol |
IUPAC-Name |
nitro 2-chloroacetate |
InChI |
InChI=1S/C2H2ClNO4/c3-1-2(5)8-4(6)7/h1H2 |
InChI-Schlüssel |
JDCZQIQRVQZKCP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.